molecular formula C7H3Cl2NO4 B1629732 2,3-Dichloro-6-nitrobenzoic acid CAS No. 13300-62-4

2,3-Dichloro-6-nitrobenzoic acid

Cat. No. B1629732
CAS RN: 13300-62-4
M. Wt: 236.01 g/mol
InChI Key: MWFKWTVYKGMWEH-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 and a molecular weight of 236.01 . It is a derivative of benzoic acid, which has two chlorine atoms and a nitro group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-nitrobenzoic acid can be represented by the linear formula Cl2C6H2(NO2)CO2H . The compound contains a benzene ring with two chlorine atoms and a nitro group attached, along with a carboxylic acid group .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • 2,6-Dichloro-3-nitrobenzoic acid (DCNBA) has been studied for its molecular structure and spectroscopic properties. Using FT-IR and Raman spectra analysis, the equilibrium geometry, bonding, and vibrational wavenumbers have been explored. This research provides valuable insights into the interactions within the molecule and its thermodynamic properties, which are significant in the field of molecular spectroscopy (Balachandran, Santhi, Karpagam, & Lakshmi, 2013).

Crystal Engineering and Halogen Bonds

  • A study on 2-Chloro-4-nitrobenzoic acid explored its role in forming molecular salts/cocrystals with pyridyl and benzoic acid derivatives. This work highlights the importance of halogen bonds in the crystal structures of these molecular salts, which is crucial in crystal engineering and pharmaceutical research (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Interaction with Quinoline Derivatives

  • Research on the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives has provided insights into hydrogen-bonded co-crystals. This study is significant in understanding molecular interactions and the formation of co-crystals in pharmaceutical and material sciences (Gotoh & Ishida, 2019).

Applications in Organic Chemistry

  • The synthesis and applications of 3-aminobenzoic acid, derived from 3-nitrobenzoic acid, have been explored extensively in organic chemistry. This compound is used in the manufacture of dyes, medicines, and pressure-sensitive replication materials, demonstrating the broad utility of nitrobenzoic acid derivatives in industrial applications (Yin, 2010).

properties

IUPAC Name

2,3-dichloro-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFKWTVYKGMWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622956
Record name 2,3-Dichloro-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitrobenzoic acid

CAS RN

13300-62-4
Record name 2,3-Dichloro-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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